Product packaging for Uniblue A(Cat. No.:CAS No. 34293-80-6)

Uniblue A

Cat. No.: B1208467
CAS No.: 34293-80-6
M. Wt: 484.5 g/mol
InChI Key: LBONYTADRIRUQN-UHFFFAOYSA-N
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Description

Contextualization within Anthraquinone (B42736) Derivative Chemistry

Uniblue A is a synthetic anthraquinone derivative. ontosight.ai Anthraquinone derivatives are characterized by a core anthracene (B1667546) structure with two ketone groups. This compound's structure includes additional functional groups: a sulfonic acid group, an amino group, and a vinylsulfonylphenylamino group attached to the anthraquinone backbone. ontosight.ai The presence of these substituents influences its solubility, reactivity, and interactions. ontosight.ai Anthraquinone derivatives, including this compound, are of interest due to their electron-accepting and electron-donating properties, which can affect their interactions with other molecules. ontosight.ai this compound is also known by the identifier C.I. Reactive Blue 19, indicating its use as a reactive dye. researchgate.net

Significance in Contemporary Chemical and Biochemical Research Paradigms

This compound has found significance in several areas of contemporary research. One notable application is its use as a reactive protein stain in biochemical analysis. scbt.commedchemexpress.com Research has demonstrated its utility in covalent pre-gel staining of proteins, offering a rapid method for sample preparation prior to mass spectrometry analysis. plos.orgnih.gov This approach, which involves the reaction of this compound with proteins, particularly targeting lysine (B10760008) residues, can significantly reduce the time required compared to traditional staining methods. plos.orgnih.govnih.gov

Beyond its role in protein analysis, this compound has been a subject in environmental chemistry research, specifically concerning the treatment and degradation of textile dye wastewater. researchgate.netacs.org Studies have investigated the oxidative degradation of this compound and its catalytic decomposition on various materials like hematite (B75146), exploring potential methods for its removal from water. researchgate.netufc.brresearchgate.netcambridge.org It has also served as a model dye in photocatalytic degradation studies aimed at developing effective water purification techniques. acs.orgdeswater.com

Furthermore, this compound has been explored in the context of enzyme inhibition studies. Research has utilized this compound as an analogue of Cibacron Blue in the design of bivalent inhibitors for enzymes such as glutathione (B108866) S-transferase, contributing to the understanding of enzyme-inhibitor interactions. nih.gov Its potential as a fluorescent marker in certain biological assays has also been noted. chemimpex.com Adsorption studies using materials like hypercrosslinked polymers have also employed this compound to evaluate the effectiveness of these materials in removing dyes from water. acs.org

Detailed Research Findings and Data

Research into this compound as a protein stain has provided insights into its mechanism and efficiency. It exhibits a broad absorption in the visible spectrum with a maximum absorbance around 593.5-596 nm, similar to Coomassie blue, allowing for comparable gel scanning settings. plos.orgnih.gov The staining reaction is suggested to involve a nucleophilic addition, with the ε-amino group of lysine being a preferred reaction partner at basic pH. plos.orgnih.gov While effective for staining, studies have indicated that the sensitivity for detecting this compound derivatized peptides by mass spectrometry might be reduced compared to other methods, and only a fraction of lysine residues may be derivatized. plos.orgnih.gov

Staining MethodAbsorption Maximum (λmax)Staining TimeDe-staining RequiredPreferred Reaction Site
This compound~593.5-596 nm plos.orgnih.gov~1 minute plos.orgnih.govNo plos.orgnih.govLysine ε-amino group plos.orgnih.gov
Coomassie Blue~595 nm plos.orgnih.govTedious plos.orgnih.govYes plos.orgnih.govPrimarily basic amino acids

Studies on the degradation of this compound in environmental contexts have investigated different approaches. For instance, catalytic combustion of this compound in the presence of hematite has shown conversion of the dye's carbon content into CO2 at elevated temperatures. researchgate.net

Degradation MethodCatalystTemperature (°C)Approximate Conversion of C-content to CO2
Catalytic Combustion researchgate.netHematite275~40% researchgate.net

Adsorption studies have evaluated the capacity of various materials to remove this compound from water. For example, hypercrosslinked polymers derived from waste polystyrene have shown significant adsorption capacities for this compound. acs.org

Adsorbent MaterialAdsorption Capacity for this compound
Hypercrosslinked polymers (from waste polystyrene) acs.orgReaching values up to 552 mg/g (for Rhodamine B) and 1.27 g (for UA) acs.org - Note: The search result mentions 1.27g of UA removed by a certain amount of adsorbent, not per gram of adsorbent. Adsorption capacity units in the source are not explicitly per gram for UA.

Research involving this compound as an enzyme inhibitor analogue has compared its effectiveness to related compounds. In studies targeting glutathione S-transferase, compounds possessing two equivalents of this compound demonstrated significantly lower IC50 values compared to monofunctional reference compounds, indicating enhanced inhibitory potency based on a bivalent binding principle. nih.gov

Compound Information

Compound NamePubChem CID
This compound161811
This compound sodium salt23672572

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O7S2 B1208467 Uniblue A CAS No. 34293-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34293-80-6

Molecular Formula

C22H16N2O7S2

Molecular Weight

484.5 g/mol

IUPAC Name

1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31)

InChI Key

LBONYTADRIRUQN-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Other CAS No.

34293-80-6

Related CAS

14541-90-3 (mono-hydrochloride salt)

Synonyms

uniblue A
uniblue A monosodium salt

Origin of Product

United States

Molecular Reactivity and Functional Group Dynamics

Role of the Vinyl Sulfone Moiety in Covalent Linkage Mechanisms

The vinyl sulfone group (-SO₂-CH=CH₂) is a prominent feature of Uniblue A and plays a crucial role in its reactivity, particularly in forming covalent linkages. Vinyl sulfones are well-established Michael acceptors, readily undergoing conjugate addition reactions with nucleophiles researchgate.net. This characteristic reactivity allows the vinyl sulfone moiety to react with electron-rich species, such as thiols (sulfhydryl groups) and amines, which are commonly found in biological molecules like proteins ontosight.airesearchgate.net.

The reaction involves the nucleophilic attack on the β-carbon of the vinyl sulfone, followed by protonation at the α-carbon. This process results in the formation of a stable carbon-sulfur or carbon-nitrogen bond, creating a covalent adduct. This Michael addition capability is leveraged in applications such as reactive protein staining, where this compound can covalently bind to proteins researchgate.netscbt.commedchemexpress.com. The reaction pattern involves addition at the β-position of the sulfone, leading to the formation of β-heterosubstituted sulfones researchgate.net.

Electron Transfer Processes and Radical Intermediates in Aqueous Systems

This compound, as an anthraquinone (B42736) derivative, can participate in electron transfer processes, particularly in aqueous solutions. Anthraquinones are known for their electron-accepting and electron-donating properties ontosight.ai. Studies on this compound have investigated its reactions involving one-electron reduction and oxidation researchgate.net.

In aqueous solutions, this compound can be readily reduced by species such as hydrated electrons (e⁻ aq) and 2-propanol radicals researchgate.net. The reaction with hydroxyl radicals (•OH) can proceed via both electron transfer and adduct formation pathways researchgate.net. One-electron oxidants, such as sulfate (B86663) radicals (SO₄•⁻) and azide (B81097) radicals (N₃•), also react with this compound, leading to the formation of its one-electron oxidized form researchgate.net.

Research using techniques like pulse radiolysis has provided insights into the transient species and radical intermediates formed during these electron transfer reactions in aqueous systems researchgate.net. For instance, the reaction of hydroxyl radicals with this compound can result in electron transfer or the formation of an adduct researchgate.net. In the presence of certain substances like hydroxypropyl cellulose, hydroxyl radicals may react preferentially with the additive, generating other radicals that then react with this compound, leading to its one-electron oxidized form researchgate.net. Photoinduced electron transfer between excited this compound and metal ions like Fe³⁺ has also been observed, initiating decoloration processes acs.org. This can occur as a bimolecular process or through a dye/iron complex intermediate acs.org.

Protonation Equilibria and pH-Dependent Reaction Pathways

While specific protonation constants (pKa values) for all sites in this compound are not extensively detailed in the provided sources, the general principles of protonation equilibria apply. The sulfonic acid group is strongly acidic and is expected to be deprotonated in most aqueous environments, carrying a negative charge. The amino group's protonation state will be dependent on the pH relative to its pKa.

Studies on the degradation of this compound have demonstrated a strong dependence on pH. For example, the catalytic decomposition of this compound on hematite (B75146) is slow in neutral conditions but significantly faster in alkaline media, reaching a maximum reaction rate around pH 11.5 researchgate.net. This pH dependence suggests that the ionization state of this compound or other involved species plays a critical role in the reaction kinetics and favored pathways numberanalytics.comcolloid.chutexas.edu. Changes in pH can alter the ionization state of reactants and intermediates, thereby modifying their reactivity and potentially leading to different reaction products numberanalytics.com.

Influence of Substituent Groups on Reaction Selectivity

The anthraquinone core of this compound is substituted with several functional groups: a sulfonic acid group, an amino group, and a substituted phenylamino (B1219803) group containing the vinyl sulfone moiety ontosight.ai. These substituents exert electronic and steric effects that influence the reactivity and selectivity of reactions occurring on the anthraquinone system and the attached phenyl ring.

In aromatic systems, substituents can either activate or deactivate the ring towards electrophilic or nucleophilic attack and can direct the position of incoming groups pdx.edustudymind.co.uklibretexts.orghrpatelpharmacy.co.in. Electron-donating groups generally activate the ring towards electrophilic substitution and are often ortho, para-directing, while electron-withdrawing groups typically deactivate the ring and are often meta-directing studymind.co.uklibretexts.orghrpatelpharmacy.co.in. The amino group is generally considered an activating and ortho, para-directing group due to its electron-donating resonance effect libretexts.orghrpatelpharmacy.co.in. The sulfonic acid group is typically deactivating and meta-directing due to its electron-withdrawing nature hrpatelpharmacy.co.in. The influence of the substituted phenylamino group with the vinyl sulfone is more complex, involving the effects of the amine linkage and the electron-withdrawing vinyl sulfone.

Synthetic Strategies and Derivatization Approaches for Research Applications

Laboratory-Scale Synthetic Routes to the Compound

The synthesis of Uniblue A, a complex sulfonated anthraquinone (B42736) dye, falls within the broader category of triarylmethane dye production. britannica.comsci-hub.st While specific, proprietary synthesis routes for this compound are not publicly detailed, a general pathway can be inferred from established chemical principles for analogous compounds. The synthesis is centered on the strategic functionalization of a core aromatic structure, followed by a critical sulfonation step to impart water solubility and reactivity. britannica.com

A plausible laboratory-scale synthesis would begin with precursor molecules that form the dye's backbone, such as an anthraquinone derivative and an appropriate aniline (B41778) compound. chempedia.infogoogle.com A key transformation in the synthesis of such dyes is sulfonation, an electrophilic aromatic substitution reaction that introduces sulfonic acid (-SO₃H) groups onto the aromatic rings. wikipedia.org This process is essential for rendering the dye water-soluble and for introducing reactive sites. britannica.com

The sulfonation of the dye's precursor is typically achieved by heating the compound with a strong sulfonating agent. wikipedia.org Common reagents for this purpose include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid. google.com The reaction temperature is a critical parameter, often ranging from 40 to 120°C, to drive the introduction of multiple sulfo groups as needed. google.com The final step in the synthesis often involves oxidation of the resulting leuco base to form the final colored dye. mdpi.com

Table 1: Typical Reagents and Conditions for Sulfonation in Dye Synthesis

Parameter Details Purpose
Sulfonating Agent Oleum (H₂SO₄ + SO₃), Concentrated Sulfuric Acid (H₂SO₄), Chlorosulfonic Acid Provides the electrophile (SO₃ or ⁺SO₃H) for the reaction. chemistrysteps.com
Substrate Triphenylmethane or Anthraquinone dye precursor The aromatic compound to be functionalized.
Temperature Elevated (e.g., 40-120°C) To overcome the activation energy and drive the reaction to completion. google.com
Reaction Type Electrophilic Aromatic Substitution The fundamental mechanism for adding the sulfonic acid group to the aromatic rings. wikipedia.org

Derivatization Pathways for Enhanced Analytical or Interactive Properties

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. For this compound, its primary application is, in fact, to serve as a derivatization agent for proteins. medchemexpress.comchemsrc.com The dye contains a vinyl sulfone group, which is a reactive moiety that can form a covalent bond with nucleophilic groups on proteins, primarily the primary amines of lysine (B10760008) residues. plos.org

This covalent labeling of proteins is a derivatization pathway that significantly enhances their analytical properties. nih.gov By attaching the this compound molecule, proteins become brightly colored, allowing for easy visualization in techniques like polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net This "pre-gel staining" method is rapid, often completed within a minute at elevated temperatures, and eliminates the need for time-consuming post-electrophoresis staining and destaining steps. nih.govnih.gov The covalent attachment ensures the dye is not removed during subsequent processing, which is a major advantage for protein identification by mass spectrometry. nih.gov

The derivatization procedure involves incubating the protein sample with this compound in a specifically formulated buffer. nih.govmedchemexpress.com The conditions are optimized to facilitate the nucleophilic addition reaction between the dye and the protein.

Table 2: Protocol for Derivatization of Proteins with this compound

Step Component / Condition Purpose
1. Buffer Preparation 100 mM Sodium Bicarbonate (NaHCO₃), 10% SDS, pH 8-9 Creates an alkaline environment to facilitate the reaction with protein amine groups. nih.govmedchemexpress.com
2. Staining Add this compound solution to protein solution and heat at 100°C for 1 minute. Covalently attaches the dye to the protein via the vinyl sulfone group. nih.govmedchemexpress.com
3. Reduction (Optional) Add Dithiothreitol (DTT) solution and heat at 100°C for 1 minute. Reduces disulfide bonds within the protein, necessary for SDS-PAGE analysis. medchemexpress.com
4. Alkylation (Optional) Add Iodoacetamide (IAA) solution. Prevents the re-formation of disulfide bonds by capping cysteine residues. medchemexpress.com

Precursor Chemistry and Reaction Mechanism Elucidation in Synthesis

The synthesis of a complex dye like this compound relies on the careful selection of precursor molecules that contain the necessary chemical functionalities. The core structure suggests that key precursors would include a substituted anthraquinone molecule and various aniline derivatives. chempedia.infogoogle.com For instance, the synthesis of related acid blue dyes often starts with precursors like 1,5-dihydroxyanthraquinone (B121750) or bromamine (B89241) acid, which are then subjected to a series of reactions including sulfonation, nitration, reduction, and condensation to build the final dye structure. google.com

The elucidation of the reaction mechanism is crucial for optimizing the synthesis. The most significant mechanism in the synthesis of this compound and related dyes is electrophilic aromatic sulfonation . wikipedia.orgbyjus.com This reaction proceeds through a well-understood, multi-step pathway.

The mechanism begins with the generation of a potent electrophile, which is typically sulfur trioxide (SO₃) or its protonated form (⁺SO₃H), from fuming sulfuric acid or a similar reagent. chemistrysteps.com The electron-rich aromatic ring of the precursor molecule then attacks this electrophile. masterorganicchemistry.comyoutube.com This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. byjus.com In the final step, a weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom where the sulfonic acid group has attached. masterorganicchemistry.com This restores the aromaticity of the ring and yields the sulfonated product. A key characteristic of sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid, a property sometimes exploited in organic synthesis to use the group as a temporary protecting or directing group. wikipedia.orgchemistrysteps.com

Table 3: Key Features of the Electrophilic Aromatic Sulfonation Mechanism

Stage Description Key Species Involved
1. Electrophile Generation Formation of a highly reactive electrophile from the sulfonating agent. Sulfur Trioxide (SO₃), Protonated Sulfur Trioxide (⁺SO₃H). chemistrysteps.com
2. Nucleophilic Attack The π-electrons of the aromatic ring attack the electrophile. This is the slow, rate-determining step. byjus.com Aromatic precursor, Electrophile.
3. Intermediate Formation A resonance-stabilized carbocation (arenium ion or sigma complex) is formed. byjus.com Arenium Ion.
4. Deprotonation A weak base removes a proton from the ring, restoring aromaticity. Arenium Ion, Weak Base (e.g., HSO₄⁻). masterorganicchemistry.com

Biomolecular Interaction Mechanisms and Consequences

Covalent Modification of Proteins and Peptides

The primary mechanism of action for Uniblue A involves the formation of a stable, covalent bond with proteins. This reaction is central to its function as a pre-gel staining agent for proteomic workflows. nih.gov The dye contains a vinyl sulfone group which is key to this covalent modification. plos.orgresearchgate.netnih.gov

The covalent interaction of this compound with proteins is characterized by a high degree of specificity. The vinyl sulfone group on the this compound molecule acts as a reactive center for nucleophilic addition. plos.orgresearchgate.net Research has demonstrated that under typical staining conditions (pH 8-9), this reaction is highly selective for the ε-amino group of lysine (B10760008) residues. nih.govplos.orgnih.gov

To confirm this specificity, studies have tested for potential reactions with other nucleophilic amino acid side chains. plos.org Mass spectrometry data revealed that while modifications on various residues were considered, only lysine was found to be derivatized. plos.orgnih.gov This high selectivity is crucial as it results in a predictable modification, adding a defined monoisotopic mass shift of 484.0399 Da to each modified lysine. plos.orgnih.gov This predictability simplifies data analysis in mass spectrometry-based protein identification. nih.gov

Amino Acid ResiduePotential Reaction PartnerObserved Reaction with this compoundSource
LysineYes (ε-amino group)Yes (Highly Selective) plos.orgnih.gov
CysteineYes (Sulfhydryl group)No plos.orgnih.gov
AsparagineYes (Amine-containing)No plos.orgnih.gov
GlutamineYes (Amine-containing)No plos.orgnih.gov
ThreonineYes (Hydroxyl group)No plos.orgnih.gov
ArginineYes (Guanidinium group)No plos.orgnih.gov
TyrosineYes (Hydroxyl group)No plos.orgnih.gov

This table summarizes the tested specificity of this compound's reaction with various amino acid residues.

The kinetics of the protein labeling reaction with this compound are significantly influenced by temperature and pH. The covalent staining reaction is performed at a basic pH of 8-9 to facilitate the nucleophilic addition to lysine residues. plos.orgresearchgate.net

Kinetic studies have shown a strong temperature dependence. While the reaction can proceed at lower temperatures, the rate is considerably slower. researchgate.net For instance, at 60°C, the staining process requires approximately one hour to complete. researchgate.netresearchgate.net In contrast, increasing the temperature to 100°C dramatically accelerates the reaction, with sufficient protein staining achieved in just one minute. plos.orgresearchgate.netresearchgate.netmedchemexpress.com This rapid, high-temperature labeling protocol is a key advantage, significantly speeding up sample preparation for subsequent analysis. plos.orgnih.gov Further studies on the decomposition of this compound indicate that the reaction rate is slow in a neutral medium but increases significantly in an alkaline environment, reaching a maximum at pH 11.5. researchgate.net

TemperatureReaction Time for Sufficient StainingSource
60°C~ 1 hour researchgate.netresearchgate.net
100°C1 minute plos.orgresearchgate.netresearchgate.net

This table illustrates the effect of temperature on the kinetics of the this compound protein labeling reaction.

Influence on Protein Electrophoretic Mobility and Resolution

A critical consideration for any pre-staining agent is its effect on the electrophoretic separation of proteins. Studies have shown that the covalent attachment of this compound does not significantly alter the electrophoretic mobility of proteins in one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). plos.orgnih.govresearchgate.net The apparent molecular weights of proteins stained with this compound are in agreement with those of unstained proteins subsequently stained with Coomassie. plos.orgresearchgate.net This lack of mobility shift is consistent with observations for other covalent dyes like dabsyl chloride and Remazol dyes. nih.govresearchgate.net

However, the derivatization with this compound has a profound impact on isoelectric focusing (IEF), the first dimension of two-dimensional (2D) gel electrophoresis. The dye possesses a negatively charged sulfate (B86663) group, which strongly influences the isoelectric point (pI) of the modified proteins. researchgate.netnih.govresearchgate.net This results in a shift of derivatized proteins towards the acidic end of the 2D gel, leading to diffuse spots and a loss of resolution. nih.govresearchgate.net Consequently, this compound derivatization is considered incompatible with 2D gel electrophoresis. nih.gov

Impact on Mass Spectrometric Fragmentation Patterns of Modified Peptides

The covalent modification of peptides with this compound has several significant and advantageous effects on their analysis by tandem mass spectrometry (MS/MS). The predictable mass addition of 484.0399 Da to lysine residues is a foundational element for protein identification software. plos.org

Key impacts on MS/MS fragmentation patterns include:

Enhanced N-terminal Fragmentation: A notable consequence of this compound labeling is the significantly increased signal intensity of N-terminal fragment ions (a- and b-series). plos.orgnih.govresearchgate.netfigshare.com This improves the signal-to-noise ratio for these ions. nih.gov

Expanded Fragment Detection: The substantial mass shift allows for the detection of low-mass N-terminal fragments (such as a₁-NH₃ and b₁) that would otherwise fall outside the typical measurement range of the mass spectrometer. plos.orgnih.govresearchgate.netfigshare.com

Simplified Spectral Annotation: The consistent mass shift of all N-terminal fragment series, while the C-terminal y-ions remain unaffected, facilitates the confident assignment of fragment ions, leading to more reliable peptide sequencing and protein identification. plos.orgnih.gov

MS/MS ParameterImpact of this compound ModificationSource
Peptide Charge State Tends to be reduced in positive ionization mode plos.orgnih.govresearchgate.net
N-terminal Fragment Ions (a/b-series) Signal intensity is significantly increased plos.orgnih.govresearchgate.netfigshare.com
Low-Mass Fragment Ions Enables detection of fragments otherwise outside the mass range plos.orgnih.govresearchgate.netfigshare.com
Spectral Assignment Facilitated due to defined mass shift on N-terminal ions plos.orgnih.gov
Monoisotopic Mass Shift +484.0399 Da per lysine modification plos.orgnih.gov

This table summarizes the key effects of this compound derivatization on the mass spectrometric fragmentation of peptides.

Elucidation of Molecular Binding Sites in Complex Biological Systems

This compound's high specificity for lysine residues makes it a valuable tool for elucidating molecular binding sites within complex biological systems. By covalently tagging accessible lysine residues, the dye effectively "footprints" specific locations on a protein's surface. In complex protein mixtures, such as cell lysates, this lysine-directed labeling allows for the selective identification of proteins via mass spectrometry. plos.org

Investigation of Non-Covalent Interactions with Biomolecules

While the primary interaction of this compound with proteins is covalent, its chemical structure also allows for non-covalent interactions that can influence its behavior and effects. scbt.com Non-covalent interactions, such as ionic bonds, hydrogen bonds, and hydrophobic interactions, are fundamental forces in the structure and function of biomolecules. nih.govwikipedia.org

This compound sodium salt can form stable, non-covalent complexes with proteins through mechanisms like ionic interactions and hydrogen bonding. scbt.com The presence of a sulfate group in its structure is significant; this group not only imparts a negative charge, facilitating potential electrostatic interactions, but also enhances the dye's solubility in aqueous buffers. plos.orgresearchgate.netscbt.com These non-covalent interactions can play a role in the initial association of the dye with the protein before the covalent reaction occurs and may influence protein folding and stability. scbt.com The aromatic regions of the dye molecule could also potentially engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues on the protein surface. scbt.com

Environmental Transformation and Degradation Pathways

Oxidative Degradation Mechanisms in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive species, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), to degrade organic contaminants in water. These processes are particularly effective against persistent organic dyes that are resistant to conventional biological treatment.

Peroxydisulfate-Initiated Radical Reactions

Peroxydisulfate (B1198043) (PDS, S₂O₈²⁻) is a strong oxidant that can be activated by heat, UV light, or transition metals to produce sulfate radicals (SO₄•⁻), which have a standard redox potential of 2.5–3.1 V researchgate.net. The degradation of Uniblue A by peroxydisulfate has been investigated as a method for treating textile wastewater researchgate.netacs.orgfigshare.com. Studies have shown that the reaction between this compound and peroxydisulfate can lead to the degradation of the dye researchgate.netacs.orgfigshare.com. The degradation is believed to be initiated by the sulfate radicals generated from the activation of peroxydisulfate researchgate.net. For instance, the thermal activation of peroxydisulfate at elevated temperatures (e.g., 65 °C) can effectively induce the degradation of this compound acs.org. The rate of degradation can be influenced by factors such as the concentrations of this compound and peroxydisulfate, as well as pH acs.org. Radical scavenging experiments, for example, using allyl alcohol, have indicated the significant role of sulfate radicals in the degradation process acs.org.

Fenton and Photo-Fenton Reaction Systems

Fenton (Fe²⁺/H₂O₂) and Photo-Fenton (Fe²⁺/H₂O₂/UV or visible light) processes are well-established AOPs that utilize the reaction between iron ions and hydrogen peroxide to generate hydroxyl radicals (•OH), potent oxidizing species utah.edu. These radicals can effectively attack and degrade a wide range of organic pollutants. The application of Fenton and photo-Fenton processes for the degradation of this compound has been explored researchgate.netepfl.chacs.org. Photo-assisted Fenton degradation of this compound in a photochemical reactor has been studied, evaluating the effect of various chemical parameters researchgate.net. Comparisons between UVA light photo-Fenton, visible light photo-Fenton, and conventional Fenton processes have shown varying efficiencies in terms of dye decoloration and total organic carbon (TOC) removal researchgate.net. For example, one study reported TOC removal percentages of 36% for UVA light photo-Fenton, 27% for visible light photo-Fenton, and 16% for the Fenton process under optimal experimental conditions researchgate.net. The efficiency of these processes is influenced by factors such as the concentrations of iron ions and hydrogen peroxide, as well as the solution pH researchgate.net.

Identification and Characterization of Degradation By-products

The oxidative degradation of complex organic molecules like this compound typically results in the formation of various intermediate by-products before complete mineralization occurs. The identification and characterization of these by-products are essential for understanding the degradation pathways and assessing the potential toxicity of the treated effluent. In the oxidative degradation of this compound by peroxydisulfate, several early degradation products have been identified and characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Raman spectroscopy researchgate.netacs.orgfigshare.com. One study identified four major early degradation products from the reaction of this compound with peroxydisulfate acs.org. These products provide insights into the initial attack sites and subsequent transformation reactions occurring during the peroxydisulfate-initiated degradation process acs.org.

Photocatalytic Decomposition Processes on Semiconductor Materials

Photocatalytic degradation involves the use of semiconductor materials as catalysts to facilitate chemical reactions under irradiation by light. When a semiconductor photocatalyst is illuminated with light of sufficient energy (equal to or greater than its band gap energy), electron-hole pairs are generated, which can then participate in redox reactions leading to the degradation of organic pollutants.

Role of Titanium Dioxide Nanoparticles in Photocatalysis

Titanium dioxide (TiO₂) is one of the most widely studied semiconductor photocatalysts due to its high photocatalytic activity, chemical stability, non-toxicity, and low cost researchgate.net. TiO₂ nanoparticles have been investigated for the photocatalytic degradation of this compound researchgate.netacs.org. Studies have explored the use of bare TiO₂ nanoparticles as well as modified TiO₂ materials, such as TiO₂/Ag nanocomposites and TiO₂ modified with gold clusters, to enhance photocatalytic performance researchgate.netacs.org. The effectiveness of TiO₂ in degrading this compound can be influenced by factors such as the size and crystal phase of the TiO₂ nanoparticles, the presence of co-catalysts (e.g., Ag, Au), and the reaction conditions (e.g., pH, light intensity) researchgate.netresearchgate.net. For instance, the photocatalytic performance of TiO₂/Ag nanocomposites has been investigated for the reductive bleaching of this compound researchgate.net. The activity can be affected by light-induced modifications of the metal nanoparticle size and distribution researchgate.net. The photocatalytic degradation of Reactive Blue 19, which yields this compound, on TiO₂ suspensions has also been studied, examining the effect of parameters like pH and catalyst concentration on the decolorization efficiency researchgate.net.

Adsorption Phenomena and Surface Chemistry on Inorganic Substrates

Adsorption onto inorganic substrates, particularly metal oxides, plays a crucial role in the environmental attenuation and potential catalytic degradation of organic pollutants like this compound researchgate.netnih.govlookchem.com. Hematite (B75146) (α-Fe₂O₃), an iron oxide, has been investigated as an affordable catalyst for the environmental treatment of this compound due to its ability to adsorb the dye from solution researchgate.netnih.govlookchem.com.

Studies on the adsorption of this compound on hematite have involved modeling the interaction between the dye species and the catalyst surface researchgate.netnih.govlookchem.com. The generalized two-layer diffuse model has been employed to account for the electrostatic interaction between the dye species and the iron oxide surface nih.govlookchem.com. This model incorporates factors such as the specific surface area of the oxide, its surface pKa values, the concentration of surface sites, and the ionic strength of the solution lookchem.com.

Modeling the amount of this compound adsorbed on hematite has shown good agreement with experimental data researchgate.netnih.govlookchem.com. The ionization of this compound as a function of pH, calculated using experimentally determined pKa values, helps in understanding the species present in solution that interact with the surface lookchem.com.

Surface electrostatics play a significant role in the adsorption of charged molecules like this compound onto metal oxide surfaces, which can have variable surface charges depending on the environmental pH erc-assoc.org. The interaction between the ionized forms of this compound and the charged surface sites of hematite influences the adsorption efficiency lookchem.com.

Ligand exchange is a process where one ligand in a complex is replaced by another chemguide.co.uksavemyexams.com. While the search results primarily focus on the adsorption of this compound as a whole molecule onto the hematite surface, the chemical structure of this compound contains functional groups (sulfonic acid, amino, vinylsulfonyl) that could potentially engage in interactions with surface sites, including mechanisms that might be considered analogous to ligand exchange in coordination chemistry, particularly involving surface hydroxyl groups on the metal oxide lookchem.comerc-assoc.orgchemguide.co.uksavemyexams.com. However, specific detailed research findings explicitly describing ligand exchange mechanisms of this compound on hematite were not prominently found in the provided search results. The adsorption modeling suggests complexation at the surface, which can involve various types of surface interactions beyond simple electrostatic attraction lookchem.com.

The pKa values of this compound (sulfonic group ≈ 1, primary amine group = 3.97, secondary amino group = 6.37) and hematite (6.7 and 10.4) are important in determining the charge state of both the dye and the oxide surface at a given pH, thereby influencing electrostatic interactions and adsorption behavior lookchem.com. For instance, this compound was found to be fully adsorbed on hematite at pH 5.5, equivalent to a loading of 2137 mg of this compound per gram of hematite lookchem.com.

Here is a summary of the pKa values:

Compound/GrouppKa Value
This compound (Sulfonic)≈ 1
This compound (Primary Amine)3.97
This compound (Secondary Amine)6.37
Hematite (α-Fe₂O₃)6.7, 10.4

Spectroscopic Monitoring of Degradation Pathways in situ

Spectroscopic techniques are valuable tools for monitoring the degradation pathways of organic compounds in situ capes.gov.brdntb.gov.uanih.govplos.org. For this compound, UV-vis spectroscopy has been used to monitor decolorization and mineralization during degradation processes like photodegradation researchgate.netdntb.gov.ua. This compound exhibits strong absorption in the visible wavelength region with a maximum absorbance (λmax) around 596 nm, which is useful for tracking its concentration plos.orgsigmaaldrich.com.

Mass spectrometry, including high-resolution mass spectrometry and GC-MS, has been employed to examine and monitor reaction products formed during the catalytic oxidation and degradation of this compound researchgate.netnih.govlookchem.comnih.gov. LC/ESI-MS/MS has been used for the structural elucidation of carbonyl-containing by-products arising from this compound ozonation nih.gov. Exact mass measurements of ions and their product ions allow for the determination of elemental formulae and related structures of degradation products nih.gov. Techniques like NMR and Raman spectroscopy have also been utilized in the analysis of degradation products capes.gov.brresearchgate.net.

Spectroscopic methods provide insights into the transformation of the parent compound and the formation and disappearance of intermediate species, aiding in the understanding of the degradation mechanisms capes.gov.brresearchgate.netnih.gov.

Advanced Analytical Methodologies for Research Characterization

Hyphenated Chromatographic-Spectrometric Techniques

Combining chromatographic separation with spectroscopic detection is fundamental for analyzing complex mixtures involving Uniblue A, such as reaction mixtures or environmental samples containing its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the identification power of Mass Spectrometry (MS). This hyphenated technique is invaluable for separating components in a mixture and determining their molecular weights and structural information through fragmentation patterns.

LC-MS has been specifically applied in studies investigating the degradation of this compound. For instance, LC/ESI-MS/MS employing a quadrupole time-of-flight mass spectrometer was used to characterize carbonyl-containing by-products formed during the ozonation of this compound. nih.govmolaid.com This approach allowed for the determination of elemental formulae and proposed structures for ten different by-products based on exact mass measurements of both parent and fragment ions. nih.gov Another study on the oxidative degradation of this compound using peroxydisulfate (B1198043) also employed LC-MS, alongside NMR and Raman spectroscopy, to identify four reaction products, contributing to the understanding of possible reaction pathways. acs.orgresearchgate.netfigshare.com

A typical LC-MS analysis of a degradation mixture might reveal several peaks in the chromatogram, each corresponding to a different compound. The mass spectrometer then provides a mass spectrum for each peak, showing the molecular ion and fragment ions.

Illustrative LC-MS Data (Hypothetical Fragment Ions of this compound):

m/zProposed Fragment Ion FormulaPossible Structural Assignment
483.0C₂₂H₁₅N₂O₇S₂⁻[M-H]⁻ (Acid form)
404.0C₁₆H₁₀NO₅S⁻Fragment after loss of substituted phenyl
281.0C₁₄H₈NO₃S⁻Fragment from anthraquinone (B42736) core cleavage

(Note: These are illustrative examples based on the known structure and common fragmentation patterns of similar compounds. Real fragmentation data would be complex and require detailed interpretation.)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of a compound and monitoring the progress of a reaction or degradation process.

HPLC is routinely used to determine the purity of commercial samples of this compound sodium salt, with reported purities often being ≥70% by HPLC nih.govsigmaaldrich.comsigmaaldrich.comvwr.comavantorsciences.com. This indicates that HPLC is a standard method for quality control of this compound. By employing a suitable stationary phase and mobile phase, this compound can be separated from impurities or other components in a sample. The detector response (e.g., UV-Vis absorbance at its λmax) is proportional to the concentration of this compound, allowing for its quantification.

HPLC can also be used to monitor the disappearance of this compound over time during degradation studies or reactions, and the appearance and quantification of reaction products.

Illustrative HPLC Data (Monitoring this compound Degradation):

Time (min)This compound Peak AreaRelative % this compound
0155000100
1012400080
209300060
306200040

(Note: This table presents hypothetical data illustrating how HPLC peak area decreases as this compound degrades over time.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the types, numbers, and connectivity of atoms within a molecule.

For a complex molecule like this compound, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC) is essential for confirming its structure and elucidating the structures of any reaction intermediates or degradation products. The chemical shifts of the signals provide information about the electronic environment of the nuclei, indicating the presence of specific functional groups (e.g., aromatic rings, amino groups, sulfonyl groups, vinyl group). The splitting patterns (coupling) in ¹H NMR reveal the connectivity of protons.

Illustrative NMR Information (Based on this compound Structure):

¹H NMR: Signals would be expected for the aromatic protons on the anthraquinone and phenyl rings, the amino protons, and the vinyl protons. The chemical shifts and coupling patterns would provide information about their positions and connectivity.

¹³C NMR: Signals would correspond to the different carbon atoms in the molecule, including those in the aromatic rings, the carbonyl carbons of the anthraquinone, and the carbons in the vinylsulfonyl group.

Raman Spectroscopy in Understanding Molecular Vibrations and Reaction Progress

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound. When light interacts with a molecule, a small fraction is scattered at different wavelengths (Raman scattering), corresponding to the vibrational modes of the molecule.

Raman spectroscopy is valuable for identifying functional groups and can be used to study molecular structure and monitor chemical reactions, including changes in bonding and conformation. For this compound, Raman spectroscopy can provide insights into the vibrations of its key functional groups, such as the stretching modes of the C=O bonds in the anthraquinone core, the C=C bond in the vinylsulfonyl group, the S=O bonds in the sulfonic acid and sulfonyl groups, and the C-N and N-H vibrations of the amino group.

Raman spectroscopy was utilized in a study on the oxidative degradation of this compound to help identify reaction products, demonstrating its utility in characterizing the chemical changes occurring during the degradation process acs.orgresearchgate.netfigshare.com. Raman spectroscopy can be particularly useful for in-situ monitoring of reactions in aqueous solutions, which are relevant for this compound's applications as a dye.

Illustrative Raman Bands (Based on this compound Functional Groups):

Wavenumber (cm⁻¹)Possible Assignment
~1600-1700C=O stretching (Anthraquinone)
~1600-1650C=C stretching (Vinyl)
~1100-1200S=O stretching (Sulfonyl/Sulfonic)
~1500-1600Aromatic ring vibrations

(Note: These are approximate ranges; actual peak positions would depend on the specific chemical environment.)

UV-Visible Spectrophotometry for Reaction Kinetics and Concentration Monitoring

UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a sample. Compounds that absorb light in the UV-Vis region, known as chromophores, can be detected and quantified using this method. This compound, being a vibrant blue dye, has strong absorption in the visible region of the spectrum sigmaaldrich.comresearchgate.netscbt.comnih.govgoogle.comresearchgate.net.

The UV-Vis spectrum of this compound shows a characteristic maximum absorbance (λmax) around 593.5 nm to 596 nm sigmaaldrich.comresearchgate.netnih.gov. This strong absorbance makes UV-Vis spectrophotometry an excellent tool for determining the concentration of this compound in solution using the Beer-Lambert Law.

Furthermore, UV-Vis spectrophotometry is widely used to monitor the kinetics of reactions involving this compound, particularly degradation processes. By tracking the decrease in absorbance at its λmax over time, the rate of the reaction can be determined. This is especially relevant for studies on the photochemical degradation of this compound, where changes in absorbance are directly related to the disappearance of the colored compound google.comnih.gov.

Illustrative UV-Vis Absorbance Data (Hypothetical):

Wavelength (nm)Absorbance (arbitrary units)
4000.1
5000.5
595 (λmax)1.2
7000.3

Electrochemical Detection Methods in Redox Chemistry Studies

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of compounds. These techniques involve applying a potential to an electrode in contact with a solution of the analyte and measuring the resulting current. This provides information about the ease with which a molecule can be oxidized or reduced.

Anthraquinone derivatives are known for their reversible redox behavior, typically involving the reduction of the quinone carbonyl groups. scbt.com this compound, with its anthraquinone core, is expected to exhibit electrochemical activity. Studying its electrochemical properties can provide insights into its behavior in redox reactions, its stability under different electrochemical conditions, and its potential use in electrochemical applications.

While specific cyclic voltammograms for this compound were not detailed in the provided search snippets, the relevance of electrochemical methods for studying anthraquinone dyes and their degradation has been highlighted researchgate.netcapes.gov.br. Cyclic voltammetry, for example, could be used to determine the reduction potentials of the anthraquinone moiety in this compound under various conditions, which can be correlated with its reactivity in redox processes.

Illustrative Electrochemical Information (General for Anthraquinones):

Cyclic Voltammetry: Would typically show reduction peaks corresponding to the stepwise reduction of the quinone carbonyls and potentially oxidation peaks for the reverse process or for oxidized forms of the molecule. The peak potentials provide information about the thermodynamic favorability of the redox reactions.

Microscopic Techniques for Visualizing Surface Interactions

Microscopic techniques play a crucial role in understanding the physical presence and interactions of chemical compounds at material interfaces. For the compound this compound, investigations utilizing microscopy have provided insights into its distribution on surfaces and its involvement in surface-related processes.

Scanning Electron Microscopy (SEM) has been employed in studies involving this compound, alongside other dyes, to examine surfaces. core.ac.uk SEM allows for high-resolution imaging of a sample's surface topography and can provide information about the distribution and morphology of materials deposited on a substrate. In one context, SEM was used to observe surfaces in the presence of this compound, with a note indicating the examination was focused on surfaces without explicit interactions between adsorbed dyes and neighboring substances. core.ac.uk This suggests SEM can be valuable for visualizing the physical presence and spatial arrangement of this compound on various surfaces.

Epifluorescence microscopy is another technique that has been utilized in the study of this compound's interaction with surfaces. ed.ac.uk This method is particularly useful for visualizing fluorescently labeled molecules or compounds that exhibit autofluorescence, allowing researchers to determine their location and potentially their binding or association with surfaces. A thesis referencing the use of a Leica Epifluorescence Microscope in conjunction with this compound suggests this technique has been applied to investigate surface interactions involving the compound. ed.ac.uk While the specific details of the interaction visualized are dependent on the research context, epifluorescence microscopy offers a way to optically observe the behavior of this compound at interfaces.

Other microscopic techniques, such as Transmission Electron Microscopy (TEM), have appeared in studies related to processes involving this compound, such as the formation of the compound in the context of catalyst studies. canterbury.ac.nz TEM provides very high-resolution images that can reveal the internal structure of materials and the morphology of nanoparticles or thin films. While the direct visualization of this compound's interaction with a surface using TEM might depend on the specific sample preparation and the nature of the interaction, TEM is a powerful tool for characterizing materials involved in surface reactions where this compound is present.

Research into the catalytic decomposition of this compound on surfaces like hematite (B75146) also highlights the importance of understanding the compound's interaction with the catalyst surface. sigmaaldrich.com Although the snippet does not explicitly detail the use of microscopy for visualizing this interaction, surface science studies often employ various microscopic and spectroscopic techniques to characterize the catalyst surface and the adsorbed species.

Based on the available information, microscopic techniques provide complementary views on how this compound associates with or is present on surfaces. SEM offers insights into surface distribution and morphology, while epifluorescence microscopy can help locate and visualize the compound's interaction or presence on surfaces, particularly if it exhibits fluorescence or is used in conjunction with fluorescent labeling.

The following table summarizes the microscopic techniques mentioned in the context of this compound and their related applications based on the search results:

Microscopic TechniqueApplication Context Related to this compoundReference
Scanning Electron Microscopy (SEM)Examination of surfaces in the presence of this compound; visualizing surfaces. core.ac.uk
Epifluorescence MicroscopyInvestigation of surface interaction involving this compound. ed.ac.uk
Transmission Electron Microscopy (TEM)Used in studies related to processes involving this compound formation/catalysis. canterbury.ac.nz

These applications demonstrate the utility of microscopy in characterizing the physical aspects of this compound on surfaces, contributing to a better understanding of its behavior in various applications, including its use as a stain or its involvement in surface-catalyzed reactions.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their ground-state properties, such as molecular geometry, electronic configuration, and energy levels nih.govrsc.org. For a compound like Uniblue A, DFT calculations can be employed to understand the distribution of electron density, the nature of chemical bonds, and the relative stability of different conformers. These calculations can help predict reactive sites within the molecule, particularly the vinylsulfonyl group which is known to participate in covalent bonding ontosight.ai.

DFT can also be used to calculate parameters such as ionization potentials and electron affinities, which are relevant for understanding the molecule's behavior in redox reactions nih.gov. While specific detailed DFT studies solely focused on the electronic structure and reactivity prediction of this compound were not extensively detailed in the search results, the principles of DFT are well-established for studying organic molecules including dyes and anthraquinone (B42736) derivatives acs.orgnih.govrsc.org. Such studies could theoretically provide valuable data on frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and potential reaction pathways.

Molecular Dynamics Simulations of Compound-Substrate Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations can provide dynamic insights into how a compound interacts with a substrate, such as proteins or other biomolecules researchgate.netnih.govyoutube.com. Given this compound's application as a protein stain, MD simulations could be particularly useful in understanding the specific interactions between the dye molecule and amino acid residues in proteins.

MD simulations can explore the binding modes, stability of complexes, and conformational changes that occur upon binding. Factors such as hydrogen bonding, electrostatic interactions involving the sulfonic acid and amino groups, and potential covalent bond formation via the vinylsulfonyl group can be investigated ontosight.ai. While general concepts of MD simulations for protein-ligand interactions are widely discussed youtube.com, specific detailed MD studies focusing exclusively on this compound's interaction with various proteins were not prominently featured in the search results. However, research utilizing Uniblue as a chromophore attached to lipids has employed MD simulations to study membrane protein interactions, highlighting the potential of this method for this compound conjugates researchgate.net.

Reaction Pathway Modeling and Transition State Analysis in Degradation Processes

Understanding the degradation pathways of this compound is crucial, particularly in the context of its environmental fate as a textile dye researchgate.netresearchgate.net. Computational modeling can be used to explore potential reaction mechanisms and identify transition states involved in the breakdown of the molecule under various conditions, such as oxidative or photocatalytic degradation researchgate.netresearchgate.netacs.org.

Reaction pathway modeling often involves identifying possible elementary reaction steps and calculating the energy barriers (activation energies) associated with each step using methods like DFT nih.gov. Transition state analysis helps in characterizing the highest energy point along a reaction pathway, providing insights into the reaction kinetics and feasibility. Studies on the oxidative degradation of this compound using peroxydisulfate (B1198043) have identified degradation products and discussed possible reaction pathways based on experimental analysis researchgate.net. Computational modeling could complement such experimental studies by providing a detailed understanding of the molecular transformations and the energetics involved in these pathways nih.govreaction-eng.com. While the search results mention the modeling of reaction rates and pathways for dye degradation, detailed computational transition state analysis specifically for this compound's degradation was not extensively reported researchgate.netacs.org.

Computational Assessment of Environmental Transformations and Adsorption Energetics

The environmental behavior of this compound, including its persistence, mobility, and potential impact, is influenced by processes such as adsorption onto soil or sediment particles and transformation in different environmental compartments researchgate.netacs.org. Computational methods can be used to assess these environmental transformations and the energetics of adsorption.

DFT and other computational techniques can calculate the adsorption energies of this compound onto various surfaces, providing insights into how strongly it might bind to soil minerals or other environmental matrices researchgate.net. Modeling can also help predict the products of environmental transformation processes, such as hydrolysis, photolysis, or biodegradation, and assess their potential toxicity or persistence acs.orgacs.orgcanterbury.ac.nz. Research has explored the adsorption of this compound on materials like hematite (B75146), with modeling used to describe the amount of dye adsorbed researchgate.net. Computational studies can further elucidate the mechanisms and thermodynamics of these interactions and transformations, contributing to a better understanding of this compound's environmental fate.

Bioinformatics Approaches for Analyzing Modified Peptides in Proteomics

This compound is used as a reactive protein stain, covalently modifying proteins scbt.comnih.govmedchemexpress.com. In proteomics, where proteins are identified and quantified, the presence of such modifications needs to be accounted for uantwerpen.be. Bioinformatics approaches play a crucial role in analyzing mass spectrometry data from samples containing modified peptides.

Computational tools are used to search sequence databases for peptides with specific modifications, like the covalent addition of this compound researchgate.netnih.govnih.govugent.be. This involves considering the mass shift introduced by the modification and potentially altered fragmentation patterns of modified peptides nih.govuantwerpen.be. While this compound modification has been integrated into protein modification databases and bioinformatics workflows for protein identification nih.govnih.gov, detailed computational analysis of the impact of this compound modification on peptide fragmentation or the development of specific bioinformatics algorithms solely for this compound modified peptides were not extensively detailed in the search results. However, the general principles of bioinformatics analysis for modified peptides are well-established in proteomics research uantwerpen.beugent.bebiorxiv.org.

Historical Trajectories of Research and Methodological Evolution

Evolution of its Application as a Research Reagent in Protein Sciences

Uniblue A sodium salt has been established as a reactive protein stain. scbt.commedchemexpress.comusbio.net Its application in protein sciences centers on its ability to covalently bind to proteins. medchemexpress.comgoogle.comscispace.com This covalent pre-gel staining property allows for the visualization of proteins, notably in techniques like electrophoresis. medchemexpress.comscispace.comfsu.edu The use of vinyl sulfone derivatized dyes, including this compound, as prestaining reagents for denaturation prior to SDS-PAGE dates back to 1972 with Remazol dyes. scispace.com This early application allowed for the visual tracking of protein migration during electrophoresis. scispace.com this compound, specifically the vinyl sulfone derivative of Remazol Brilliant Blue R, has been proposed as a straightforward strategy for covalently staining both simple and complex protein samples rapidly, typically within one minute, without significantly compromising protein profiles on gels. scispace.comresearchgate.net Beyond staining for visualization, this compound sodium salt is also utilized in biological assays as a fluorescent marker, enabling researchers to visualize cellular processes with high sensitivity. chemimpex.com

Development of Analytical Protocols and Staining Methodologies

The development of analytical protocols for this compound has focused on its efficient and effective use as a protein stain. A recommended protocol for covalent pre-gel staining involves preparing a derivatization buffer (e.g., 100 mM NaHCO₃, 10% SDS, pH 8-9). medchemexpress.com A solution of this compound (e.g., 200 mM in derivatization buffer) is added to the protein solution, and the mixture is typically heated (e.g., at 100°C for 1 minute) to facilitate staining. medchemexpress.com Following staining, steps such as adding a reducing solution (e.g., containing glycerol (B35011) and dithiothreitol) and an alkylation solution (e.g., containing iodoacetamide) are included before the samples are subjected to SDS-PAGE. medchemexpress.com Excess this compound reacts with components in the buffer, such as Tris, forming a blue compound that can serve as a running front indicator during electrophoresis. medchemexpress.com This covalent staining method eliminates the need for post-electrophoresis destaining, which is often a time-consuming step in traditional protein analysis workflows. nih.govdrugbank.complos.org While the resolution of this compound derivatized proteins might be slightly reduced in 1D-GE and the staining less intense compared to standard Coomassie staining, it is fully compatible with subsequent Coomassie staining if increased band intensity is required. plos.org

Influence on the Advancement of Specific Techniques (e.g., Mass Spectrometry-Based Proteomics)

This compound staining has significantly influenced mass spectrometry-based proteomics by streamlining sample preparation. Traditional protein staining and destaining protocols prior to mass spectrometry can be tedious and prolong analysis time. nih.govdrugbank.complos.org The development of a rapid covalent pre-gel staining protocol using this compound, which does not require destaining before MS analysis, drastically speeds up the sample preparation process. nih.govdrugbank.complos.org This chemo-proteomic strategy is advantageous for routine quality control of proteins and time-critical protein analysis tasks. nih.govdrugbank.com Studies have investigated the behavior of this compound derivatized proteins and peptides in mass spectrometry. nih.govdrugbank.complos.org this compound contains a vinyl sulfone group that primarily reacts with primary amines via nucleophilic addition, leading to a predictable monoisotopic mass shift (specifically, 484.0399 Da when reacting with lysine). nih.govplos.org Although other potential reaction partners like sulfhydryl or hydroxyl groups exist, this compound has been shown to be highly specific for lysine (B10760008) residues. nih.gov This predictable modification facilitates the integration of peptide derivatization data into bioinformatics tools for protein identification. nih.govdrugbank.complos.org

Contextualization within the History of Textile Dye Research and Environmental Chemistry

This compound is closely related to the history of textile dye research, being a derivative of the textile dye Remazol Brilliant Blue R. fsu.edu It is the vinyl sulfone form and a major constituent found in textile wastewaters where C.I. Reactive Blue 19 is used in dyeing processes. acs.orgcapes.gov.br Reactive dyes, including the class to which this compound belongs, form covalent bonds with fibers like cotton and wool, offering good colorfastness. chemimpex.comscbt.com The widespread use of reactive dyes in the textile industry has led to their presence in wastewater, posing environmental challenges. Consequently, this compound has been a subject of research in environmental chemistry, particularly concerning its degradation and removal from water. Studies have investigated the oxidative degradation of this compound using methods like reactions with peroxydisulfate (B1198043) (PDS). acs.orgcapes.gov.bracs.orgresearchgate.net Research has also explored the catalytic decomposition of this compound on materials like hematite (B75146), indicating the potential for using affordable catalysts for environmental remediation purposes. nih.govresearchgate.net These studies often involve analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify degradation products and understand reaction pathways. capes.gov.brresearchgate.netnih.govresearchgate.net

Emerging Research Paradigms and Future Directions

Exploration of Novel Molecular Interactions beyond Current Applications

While Uniblue A is well-established as a reactive stain that covalently binds to proteins for visualization in electrophoresis, research has revealed more specific and nuanced molecular interactions. nih.govnih.govscispace.com A significant finding is its activity as a purinergic receptor antagonist. Studies have demonstrated that this compound exhibits selectivity for P2X receptors over P2Y receptors. elifesciences.org This antagonistic activity on ATP-gated ion channels suggests a potential role for this compound as a pharmacological tool to probe the function of these receptors in various physiological processes, including neurotransmission and inflammation. nih.govelifesciences.org

The structure-activity relationship of this compound and related compounds indicates that both the anthraquinone (B42736) core and the side-chain are involved in P2X-receptor binding. elifesciences.org In contrast, the affinity for P2Y receptors appears to reside primarily in the anthraquinone core. elifesciences.org This differential binding provides a basis for designing more selective antagonists. The exploration of these interactions opens up possibilities for this compound and its derivatives in research areas far removed from simple protein staining, potentially influencing drug discovery and the study of purinergic signaling pathways.

Development of Advanced Analytical Probes and Detection Systems

The inherent fluorescent properties of this compound present an opportunity for its development into advanced analytical probes. The compound exhibits red fluorescent emission, a characteristic that is leveraged in modern protein detection technologies. google.com While its primary application remains in staining proteins for gel electrophoresis, its potential as a component in other detection systems is being recognized. nih.govnih.gov

Patents have identified this compound as a suitable dye for labeling protein standards and for creating polymerized conjugates that can function as detection probes in biological assays. google.comgoogle.com Its ability to be detected via fluorescence after UV illumination makes it compatible with various imaging instruments used in molecular biology. google.com Although not yet widely reported in the development of novel biosensors for small molecules or other analytes, one distributor notes its use in monitoring water pollutants, suggesting a potential application in environmental sensing. chemimpex.com Future research could focus on integrating this compound into new sensor platforms, potentially by functionalizing its structure to create specific binding sites for target analytes, thereby expanding its utility in analytical chemistry.

PropertyValueReference
Excitation Wavelength (Ex)555 nm medchemexpress.com
Emission Wavelength (Em)594 nm medchemexpress.com
Application in ProbesLabeling protein standards, potential for environmental pollutant detection google.comchemimpex.com

Investigation of Environmental Remediation Strategies through Material Science

The persistence of anthraquinone dyes like this compound in textile effluents poses an environmental challenge, prompting research into effective remediation strategies. Material science offers several promising approaches for the degradation and removal of this compound from aqueous solutions.

One studied method is the catalytic decomposition of this compound using affordable and abundant materials like hematite (B75146) (α-Fe₂O₃). elifesciences.org Experimental results show that the adsorption and subsequent catalytic combustion of this compound on hematite can convert approximately 40% of the dye's carbon content into CO₂ at 275°C. elifesciences.org

Advanced Oxidation Processes (AOPs) have also been investigated. The oxidative degradation of this compound can be achieved using peroxydisulfate (B1198043) (PDS), where the reaction is driven by the sulfate (B86663) radical (SO₄•⁻). nih.gov Another effective AOP is the photo-Fenton process, which involves irradiating the dye in the presence of Fe³⁺ ions and hydrogen peroxide (H₂O₂). elifesciences.org This method utilizes visible light to initiate the decoloration process through an electron transfer between the excited dye and the iron ion. elifesciences.org Furthermore, studies on similar acid blue dyes show that adsorption onto materials like polyaniline, magnetic oxides, and modified bentonite (B74815) can be an effective removal strategy. medchemexpress.comepa.gov

Remediation MethodKey FindingsReference(s)
Catalytic Decomposition Use of hematite (α-Fe₂O₃) as a catalyst achieves ~40% conversion to CO₂ at 275°C. elifesciences.org
Oxidative Degradation Reaction with peroxydisulfate (PDS) leads to degradation, initiated by sulfate radicals. nih.gov
Photochemical Decoloration The photo-Fenton process (Fe³⁺/H₂O₂) under visible light effectively decolorizes the dye. elifesciences.org
Adsorption Similar acid dyes are effectively removed by adsorbents like polyaniline and modified bentonite. medchemexpress.comepa.gov

Integration of Multi-Omics Approaches in Studies of Compound-Biological System Interactions

The discovery of this compound's activity as a P2X receptor antagonist highlights the need for a deeper understanding of its effects on biological systems. elifesciences.org Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating the system-wide impact of such compounds. nih.gov

Currently, specific multi-omics studies focused on this compound are not widely published. The primary use of proteomics in conjunction with this compound has been to accelerate protein identification by mass spectrometry after gel staining, rather than to study the compound's biological effects. nih.gov However, the broader field of purinergic signaling research is increasingly adopting these techniques. For instance, studies on other P2 receptor antagonists have utilized metabolomics and proteomics to investigate their roles in complex conditions and cellular processes. nih.govmdpi.com

Future research should apply similar systems biology strategies to this compound. A multi-omics investigation could reveal the downstream pathways affected by P2X receptor blockade by this compound, identify potential off-target effects, and uncover novel biomarkers of exposure or response. nih.gov This approach would be invaluable in characterizing the full spectrum of this compound's molecular interactions and its potential as a pharmacological research tool.

Sustainable Synthesis and Degradation Approaches in the Chemical Sciences

Promoting sustainability in the chemical sciences involves developing greener synthetic routes and more effective degradation pathways for compounds like this compound.

Degradation: Research into environmental remediation provides insight into sustainable degradation. Enzymatic degradation using enzymes like peroxidases and laccases, often derived from fungi, is a promising green approach for breaking down sulfonated anthraquinone and azo dyes. nih.govethernet.edu.etfrontiersin.org These enzymes can oxidize the dyes, leading to less toxic intermediates compared to the potentially carcinogenic aromatic amines formed under anaerobic conditions. oatext.com Photocatalytic degradation using materials like titanium dioxide (TiO₂) under UV irradiation also represents an environmentally friendly method for dye mineralization. google.com

Synthesis: The conventional synthesis of anthraquinone dyes often relies on multi-step processes involving sulfonation and nitration of anthraquinone, which can use harsh reagents. iisertvm.ac.in Greener synthetic approaches are being explored for related dyes. For example, the synthesis of Acid Blue 7 has been demonstrated using a catalytic oxidation reaction in water with hydrogen peroxide as the oxidant, reducing the reliance on harmful heavy metal oxidants like lead or manganese oxides. Another sustainable strategy involves using natural anthraquinonoid colorants, such as alizarin (B75676) and purpurin, as platform chemicals to synthesize new dyes, thereby utilizing renewable feedstocks. mdpi.com Adopting these green chemistry principles could lead to more sustainable methods for the production of this compound and other valuable anthraquinone-based compounds.

Q & A

Basic: How can Uniblue A be utilized in covalent protein staining for mass spectrometry-based identification?

Methodological Answer:
this compound reacts covalently with primary amines (e.g., lysine residues) in proteins via its sulfonic acid group, forming stable adducts under optimized conditions (100°C, 1 minute) . For experimental implementation:

Sample Preparation: Incubate purified proteins or complex mixtures with this compound (0.1–1% w/v) in a buffered solution (pH 8–9).

Reaction Termination: Quench with excess glycine to block unreacted dye.

Detection: Use SDS-PAGE with near-infrared laser scanners for high-sensitivity detection. Post-staining, excise bands for tryptic digestion and LC-MS/MS analysis .
Key Consideration: Optimize dye-to-protein ratios to avoid oversaturation, which may impede downstream mass spectrometry ionization .

Advanced: How do variations in reaction conditions (pH, temperature) affect the covalent binding efficiency of this compound to proteins?

Methodological Answer:
Binding efficiency is pH-dependent due to the protonation state of lysine residues. Experimental design should include:

pH Titration: Test pH 7–10 (e.g., Tris-HCl buffers) to identify optimal reactivity (typically pH 8.5–9.5).

Thermal Stability Assays: Compare reaction kinetics at 25°C, 60°C, and 100°C using time-course SDS-PAGE. Higher temperatures accelerate reaction completion but may denature heat-sensitive proteins .

Quantitative Analysis: Use spectrophotometry (λ = 650 nm) to measure unbound dye post-reaction. Normalize data to protein concentration (Bradford assay) .
Contradiction Note: While higher temperatures improve labeling speed, they may reduce protein solubility, necessitating trade-offs in experimental design .

Basic: What are the key steps to validate this compound-labeled proteins for fluorescent microscopy applications?

Methodological Answer:

Specificity Control: Compare labeled samples with negative controls (no this compound) to confirm dye-protein binding.

Signal Linearity: Perform dilution series to ensure fluorescence intensity correlates with protein concentration (e.g., using a microplate reader).

Co-Localization: Validate intracellular distribution via co-staining with organelle-specific markers (e.g., DAPI for nuclei) .
Critical Tool: Confocal microscopy with appropriate emission filters (650–700 nm) to minimize background autofluorescence .

Advanced: How can researchers resolve contradictions in reported staining efficiencies of this compound across different protein types?

Methodological Answer:
Contradictions often arise from protein-specific variations in lysine accessibility or tertiary structure. To address this:

Structural Modeling: Use software like PyMOL to predict lysine surface exposure in target proteins.

Chemical Denaturation: Pre-treat proteins with urea (6 M) to expose buried lysines, then compare labeling efficiency via densitometry.

Cross-Validation: Confirm labeling using alternative methods (e.g., NHS-ester dyes) and correlate results statistically .
Data Interpretation: Apply ANOVA to assess significance across protein types, with post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .

Basic: What experimental parameters are critical for employing this compound as a photocatalyst in dye reduction studies?

Methodological Answer:
For photocatalytic applications (e.g., reduction of this compound itself):

Catalyst Design: Use Pt/iron oxide nanocontainers to enhance electron transfer and recyclability.

Light Source: Optimize UV/visible light intensity (e.g., 300–500 nm) to match the catalyst’s absorption spectrum.

Reaction Monitoring: Track reduction kinetics via UV-Vis spectroscopy (decrease in absorbance at λ_max ~650 nm) .
Key Metric: Calculate turnover frequency (TOF) to compare catalytic efficiency across experimental setups .

Advanced: How should researchers design experiments to investigate the mechanistic role of this compound in photocatalytic systems?

Methodological Answer:

Electron Transfer Studies: Use transient absorption spectroscopy to probe charge separation dynamics in Pt/iron oxide systems.

Scavenger Assays: Introduce hole scavengers (e.g., methanol) or electron acceptors (e.g., AgNO₃) to isolate reduction pathways.

Surface Analysis: Perform XPS or TEM to characterize catalyst morphology pre/post-reaction and identify active sites .
Statistical Validation: Replicate experiments ≥3 times and report standard deviations. Use multivariate regression to model reaction variables (e.g., pH, light intensity) .

Basic: What quality control measures ensure reproducibility in this compound-based protein staining protocols?

Methodological Answer:

Batch Consistency: Validate each dye batch via positive/negative controls (e.g., BSA standard).

Inter-Lab Calibration: Share reference samples between labs to harmonize detection settings (e.g., laser power, PMT voltage).

Data Archiving: Document raw SDS-PAGE images and densitometry values in open repositories (e.g., Zenodo) for transparency .

Advanced: How can machine learning models improve the predictive design of this compound derivatives for enhanced specificity?

Methodological Answer:

Dataset Curation: Compile structural and reactivity data (e.g., Hammett constants, steric parameters) for existing derivatives.

Feature Selection: Train models (e.g., random forest, neural networks) on variables like sulfonic acid group positioning and ring substituents.

Validation: Synthesize top-predicted derivatives and test labeling efficiency against diverse protein targets .
Ethical Note: Ensure model transparency by publishing code and training data to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.